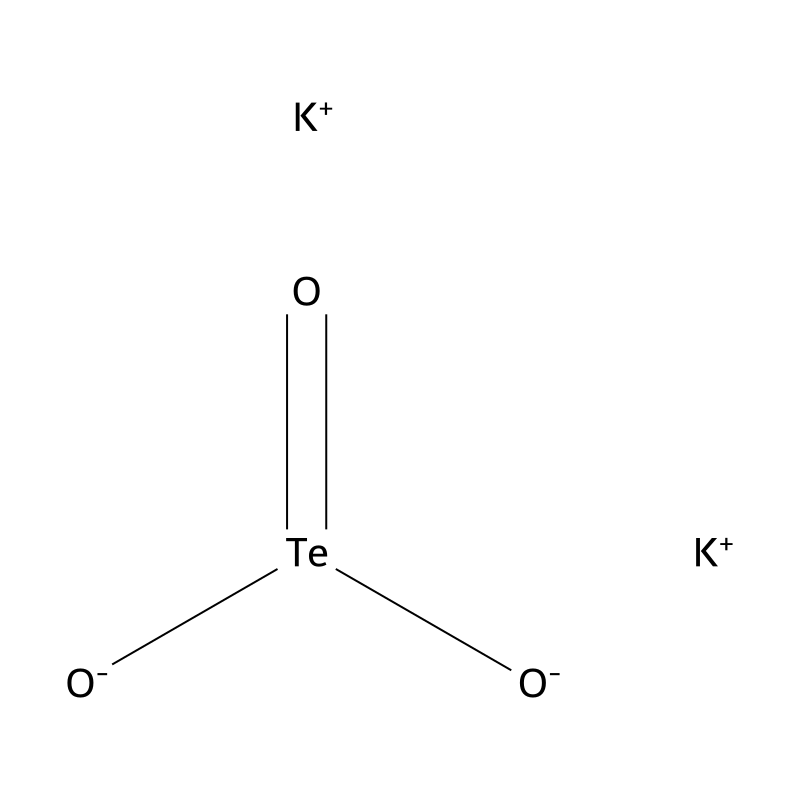

Potassium tellurite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potassium tellurite (K₂TeO₃) is a water-soluble inorganic salt that serves as a key source of the tellurite(IV) anion (TeO₃²⁻). It is most frequently used as a selective agent in microbiological growth media for the isolation of specific pathogens, such as *Corynebacterium diphtheriae* and *Staphylococcus aureus*, which reduce the tellurite ion to black, metallic tellurium. Additionally, its high solubility in aqueous solutions makes it a preferred precursor for the synthesis of tellurium-based nanomaterials, including quantum dots and thin-film solar cells.

Replacing potassium tellurite with seemingly similar compounds like sodium tellurite (Na₂TeO₃) or tellurium dioxide (TeO₂) can lead to process failure. The choice of cation (K⁺ vs. Na⁺) can subtly alter inhibitory profiles in sensitive microbiological assays, while substituting with the poorly soluble TeO₂ fundamentally changes processability, requiring aggressive reagents or high temperatures instead of simple aqueous dissolution. These differences in solubility, stability, and biological activity are critical, making potassium tellurite a specific choice for established aqueous-phase protocols rather than a generic, interchangeable tellurium source.

Superior Aqueous Processability Over Tellurium Dioxide (TeO₂) Precursor

Potassium tellurite offers vastly superior processability in aqueous systems compared to tellurium dioxide (TeO₂). Its high water solubility (~2,300 g/L at 20°C) allows for simple, room-temperature dissolution to form precursor solutions. In contrast, TeO₂ is described as barely soluble or negligible in water, necessitating the use of strong acids or bases for dissolution, which alters reaction conditions and introduces additional ions. This fundamental difference makes potassium tellurite the default choice for aqueous-phase synthesis protocols where process simplicity and control are paramount.

| Evidence Dimension | Water Solubility at 20°C |

| Target Compound Data | Potassium tellurite: ~2,300 g/L |

| Comparator Or Baseline | Tellurium dioxide (TeO₂): Negligible / Barely soluble |

| Quantified Difference | Potassium tellurite is highly soluble, while TeO₂ is practically insoluble. |

| Conditions | Aqueous solution at or near room temperature (20°C). |

This solubility difference dictates the entire synthesis workflow, enabling simple, low-temperature aqueous processing with potassium tellurite that is impossible with tellurium dioxide.

Established Efficacy as a Primary Selective Agent for Pathogen Isolation

Potassium tellurite is a well-established selective agent used at concentrations around 0.04% to inhibit most Gram-negative and many Gram-positive bacteria while allowing the growth of pathogens like *Corynebacterium diphtheriae* and *Staphylococcus aureus*. Its mechanism involves being reduced to black, metallic tellurium by the target organisms, providing a clear visual indicator. While other agents like sodium azide also select for Gram-positives, potassium tellurite's dual selective and differential properties are specifically validated for standard methods in isolating these key pathogens.

| Evidence Dimension | Selective Action in Microbiological Agar |

| Target Compound Data | Inhibits most Gram-negative bacteria and many non-target Gram-positives; acts as a differential agent via reduction to black tellurium. |

| Comparator Or Baseline | General selective agents (e.g., sodium azide, crystal violet) which provide selection but may not offer the same differential capability or have the same inhibitory spectrum. |

| Quantified Difference | Potassium tellurite provides both selection and a clear differential readout (black colonies) for specific target pathogens. |

| Conditions | Standard microbiological agar media (e.g., Mueller Tellurite Agar, Baird-Parker Agar) at ~0.04% concentration. |

For diagnostic and quality control labs following established protocols, substituting potassium tellurite with a different selective agent risks false negatives or the inability to differentiate target colonies, compromising test validity.

Enables Aqueous Nanocrystal Synthesis Without Strong Reducing Agents Required for Other Tellurite Sources

In the synthesis of CdTe quantum dots, precursors such as sodium tellurite (Na₂TeO₃) or tellurium dioxide (TeO₂) typically require a strong reducing agent like sodium borohydride (NaBH₄) to reduce the Te(IV) to the reactive Te(2-) species. However, protocols exist where potassium tellurite (K₂TeO₃) can be used in aqueous media without such harsh reducing agents, relying on other components like glutathione (GSH) under controlled pH and temperature. This allows for a synthesis route with a simpler reagent profile and avoids the handling of pyrophoric NaBH₄.

| Evidence Dimension | Requirement of Strong Reducing Agent (e.g., NaBH₄) |

| Target Compound Data | Potassium Tellurite (K₂TeO₃): Can be used in specific aqueous syntheses without NaBH₄. |

| Comparator Or Baseline | Sodium Tellurite (Na₂TeO₃) / Tellurium Dioxide (TeO₂): Typically require NaBH₄ to reduce Te(IV) to Te(2-). |

| Quantified Difference | Eliminates the need for NaBH₄ in certain synthesis protocols. |

| Conditions | Aqueous synthesis of glutathione-capped CdTe quantum dots. |

This provides a significant process advantage, improving safety and simplifying the reaction setup by removing the need to handle a hazardous and highly reactive reducing agent.

Formulation of Selective and Differential Microbiological Media

Ideal for preparing agar plates like Mueller Tellurite or Baird-Parker Agar for the clinical or industrial isolation and identification of *Corynebacterium diphtheriae* or coagulase-positive Staphylococci, where its specific inhibitory profile and clear differential readout are required by standard methodologies.

Aqueous-Phase Synthesis of Telluride Nanomaterials

Serves as the preferred water-soluble tellurium precursor for synthesizing CdTe quantum dots and other telluride nanostructures in aqueous media, especially in protocols designed to avoid harsh reducing agents or the complexities of dissolving insoluble TeO₂.

Development of Alkaline Electrolytes and Electrodeposition Baths

Its high solubility in aqueous, alkaline solutions makes it a suitable source of tellurite ions for electrochemical studies, such as the investigation of tellurium electrodeposition mechanisms or its use as an additive in alkaline battery electrolytes.

References

- [4] Mueller Tellurite Agar Base. HiMedia Laboratories. Technical Data.

- [9] Potassium Tellurite 1%. Microxpress. Product Information.

- [13] Ying, E., et al. (2016). Synthesis of highly fluorescent GSH-CDTE nanoparticles (quantum dots). U.S. Patent 9,732,272 B2, filed March 13, 2014, and issued August 15, 2017.

- [43] Wu, C. H., et al. (2020). Electrochemical Mechanism of Tellurium Reduction in Alkaline Medium. Frontiers in chemistry, 8, 126.

- [45] Wu, C. H., et al. (2020). Electrochemical Mechanism of Tellurium Reduction in Alkaline Medium. Frontiers in chemistry, 8, 126.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (98%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant